LIT-927 - 2172879-52-4

LIT-927

Catalog Number: EVT-273263
CAS Number: 2172879-52-4
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LIT-927 is a potent and selective neutraligand of the chemokine CXCL12 (also known as SDF-1α). [, , ] Chemokines are a family of small signaling proteins that guide the migration of cells, particularly those involved in the immune system. [] Dysregulation of CXCL12 signaling, through its receptors CXCR4 and CXCR7, is implicated in various inflammatory diseases, including systemic lupus erythematosus (SLE) and pulmonary arterial hypertension (PAH). [, ]

LIT-927 represents a significant advancement over its predecessor, Chalcone-4, demonstrating improved solubility, stability, and oral bioavailability. [] Its unique mechanism of action, directly binding and neutralizing CXCL12 rather than antagonizing its receptors, makes it a valuable tool in dissecting the role of CXCL12 in various physiological and pathological processes. [, , ]

Relevance: Chalcone-4 is the lead molecule from which LIT-927 was derived []. LIT-927 was developed to address the limitations of chalcone-4, exhibiting improved solubility, stability, and oral bioavailability while retaining its ability to neutralize CXCL12 [].

AMD3100

Compound Description: AMD3100 (also known as plerixafor) is a small molecule antagonist of the CXCR4 receptor. It binds to CXCR4, preventing CXCL12 from binding and activating the receptor [, ]. AMD3100 is known to act as an agonist of CXCR7 [].

Relevance: AMD3100 serves as a comparative compound to LIT-927 in studies investigating the effects of modulating the CXCL12/CXCR4 signaling axis. While both AMD3100 and LIT-927 can influence this pathway, they do so through different mechanisms. AMD3100 directly blocks the CXCR4 receptor, while LIT-927 neutralizes the CXCL12 chemokine itself, preventing its interaction with both CXCR4 and CXCR7. Notably, LIT-927 has demonstrated superior efficacy compared to AMD3100 in inhibiting the migration of pulmonary artery smooth muscle cells (PA-SMCs) and pericytes in vitro [].

Overview

LIT-927, chemically known as pyrimidinone 57, is a novel compound classified as a selective neutraligand for the chemokine CXCL12. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and autoimmune disorders, particularly systemic lupus erythematosus. The ability of LIT-927 to modulate immune responses by targeting the CXCL12/CXCR4 axis positions it as a promising candidate for further pharmacological exploration.

Source and Classification

LIT-927 was discovered through systematic structure-activity relationship studies aimed at identifying compounds that could selectively inhibit the activity of CXCL12. It is classified under the category of neutraligands, which are molecules that bind to chemokines without activating their receptors, thereby blocking their biological effects. The compound has been characterized for its high solubility and selectivity towards CXCL12 over other chemokines, making it a valuable tool for research in this area .

Synthesis Analysis

Methods and Technical Details

The synthesis of LIT-927 involves several steps that focus on optimizing its solubility and binding affinity. Initially described as pyrimidinone 57, LIT-927 was synthesized using established organic chemistry techniques. The synthetic pathway includes:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Reactions: Key reactions include cyclization and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.
  4. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

LIT-927 has a distinct molecular structure characterized by its pyrimidinone core. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 227 g/mol. The structural features include:

  • Pyrimidinone Ring: This core structure contributes to the compound's pharmacological properties.
  • Functional Groups: Various substituents enhance solubility and binding affinity for CXCL12.

The three-dimensional conformation of LIT-927 allows it to effectively interact with the CXCL12 chemokine, blocking its activity while avoiding receptor activation .

Chemical Reactions Analysis

Reactions and Technical Details

LIT-927's mechanism of action primarily involves its interaction with CXCL12, leading to several downstream effects:

  1. Binding Affinity: LIT-927 exhibits high binding affinity for CXCL12, preventing it from activating its receptor, CXCR4.
  2. Inhibition of Chemokine Activity: By neutralizing CXCL12, LIT-927 inhibits the recruitment of immune cells associated with inflammatory responses.
  3. Impact on Immune Cells: In vitro studies have shown that LIT-927 downregulates activation markers on lymphocytes from lupus-prone mice, indicating a reduction in hyperactive immune responses .
Mechanism of Action

Process and Data

LIT-927 operates through a well-defined mechanism involving:

  1. Neutralization of CXCL12: By binding to CXCL12, LIT-927 prevents this chemokine from interacting with its receptor, thereby blocking signaling pathways that lead to inflammation.
  2. Modulation of Immune Responses: In experimental models such as MRL/lpr lupus-prone mice, LIT-927 has demonstrated the ability to reduce peripheral hypercellularity and alter the activation status of various lymphocyte subsets.
  3. Potential Therapeutic Effects: The modulation of immune cell activity suggests that LIT-927 may have therapeutic potential in conditions characterized by excessive inflammation or autoimmunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LIT-927 exhibits several notable physical and chemical properties:

  • Solubility: High solubility in phosphate-buffered saline (36.4 µM) and other solvents enhances its bioavailability.
  • Stability: The compound remains stable under physiological conditions, allowing for effective delivery in biological systems.
  • Molecular Weight: With a molecular weight of approximately 227 g/mol, it is suitable for pharmacological applications.

These properties are critical for its function as a therapeutic agent in clinical settings .

Applications

Scientific Uses

LIT-927 has several promising applications in scientific research:

  1. Autoimmune Disease Research: Its ability to modulate immune responses makes it a valuable tool for studying systemic lupus erythematosus and other autoimmune disorders.
  2. Inflammatory Disease Models: Researchers utilize LIT-927 in murine models to investigate its effects on allergic airway hyperresponsiveness and other inflammatory conditions.
  3. Pharmacological Studies: As a selective neutraligand, LIT-927 serves as an important pharmacological agent for exploring the CXCL12/CXCR4 signaling pathway's role in various diseases .

Properties

CAS Number

2172879-52-4

Product Name

LIT-927

IUPAC Name

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22)

InChI Key

BYYRNPIGDRRGLJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O

Solubility

Soluble in DMSO

Synonyms

LIT-927; LIT 927; LIT927;

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.